Cyperaquinone

Description

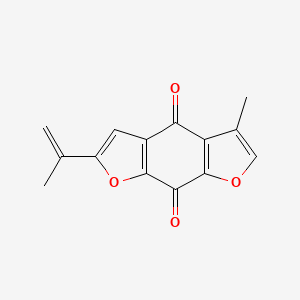

Cyperaquinone (C₁₄H₁₀O₄) is a naturally occurring benzoquinone derivative primarily isolated from plants of the Cyperus genus (Cyperaceae family), such as Cyperus haspan and Cyperus nipponicus . It is characterized by a 1,4-benzoquinone core with specific aliphatic or hydroxyl substituents, which contribute to its biological activities. This compound has garnered attention for its insecticidal and antifeedant properties against pests like Helicoverpa armigera and Spodoptera litura .

Propriétés

Numéro CAS |

26962-40-3 |

|---|---|

Formule moléculaire |

C14H10O4 |

Poids moléculaire |

242.23 g/mol |

Nom IUPAC |

5-methyl-2-prop-1-en-2-ylfuro[3,2-f][1]benzofuran-4,8-dione |

InChI |

InChI=1S/C14H10O4/c1-6(2)9-4-8-11(15)10-7(3)5-17-14(10)12(16)13(8)18-9/h4-5H,1H2,2-3H3 |

Clé InChI |

KFMPVUGBZZOSGH-UHFFFAOYSA-N |

SMILES |

CC1=COC2=C1C(=O)C3=C(C2=O)OC(=C3)C(=C)C |

SMILES canonique |

CC1=COC2=C1C(=O)C3=C(C2=O)OC(=C3)C(=C)C |

Autres numéros CAS |

26962-40-3 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Cyperaquinone belongs to a group of structurally related benzoquinones found in Cyperaceae. Below is a detailed comparison with key analogues:

Structural Comparison

| Compound | Core Structure | Key Substituents/Modifications | Molecular Formula |

|---|---|---|---|

| This compound | 1,4-Benzoquinone | Aliphatic chain or hydroxyl groups | C₁₄H₁₀O₄ |

| Hydroxythis compound | 1,4-Benzoquinone | Additional hydroxyl (-OH) group | C₁₄H₁₀O₅ |

| Dihydrothis compound | Partially reduced quinone | One double bond reduced (dihydro form) | C₁₄H₁₂O₄ |

| Tetrahydrothis compound | Fully reduced quinone | All double bonds reduced | C₁₄H₁₄O₄ |

| Scabequinone | 1,4-Benzoquinone | Methyl or acetyl groups | C₁₅H₁₂O₄ |

Structural Insights :

- Reduction of double bonds (e.g., dihydro- and tetrahydro- forms) may stabilize the molecule or alter redox properties, influencing bioactivity .

- Scabequinone’s methyl/acetyl groups could enhance lipophilicity, affecting membrane permeability .

Key Findings :

- This compound and scabequinone exhibit overlapping insecticidal roles, likely due to shared quinone moieties that disrupt insect feeding behavior .

- Hydroxythis compound shows specificity against cancer cells, possibly due to hydroxyl-enhanced targeting of proteasomes or DNA .

- Tetrahydrothis compound’s anti-inflammatory activity contrasts with its reduced efficacy in anticancer assays, highlighting structure-activity trade-offs .

Pharmacological Potential and Limitations

- This compound: Ideal for biopesticide formulations due to non-toxic antifeedant effects . Limited data on mammalian toxicity.

- Dihydrothis compound: Most promising anticancer candidate but lacks in vivo studies .

- Tetrahydrothis compound: Dual anti-inflammatory and mild anticancer activity makes it a multifunctional candidate .

- Scabequinone: Paradoxically enhances enzyme activity in inflammation models, limiting therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.